Sodium 4-(4-aminobenzamido)butanoate
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Overview
Description
Sodium 4-(4-aminobenzamido)butanoate is a chemical compound with the molecular formula C11H13N2NaO3 It is a sodium salt derivative of 4-(4-aminobenzamido)butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-(4-aminobenzamido)butanoate can be synthesized through the hydrogenation of p-nitrobenzoic acid in the presence of palladium and gold nanoparticles immobilized within macroporous amphoteric cryogels. The reduction of p-nitrobenzoic acid to p-aminobenzoic acid and further to this compound involves condensation of amine and carboxylic groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes using metal catalysts. The use of macroporous cryogels as supports for metal nanoparticles enhances the efficiency of the catalytic process, allowing for higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(4-aminobenzamido)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium, platinum, or gold nanoparticles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Sodium 4-(4-aminobenzamido)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of sodium 4-(4-aminobenzamido)butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the condensation of amine and carboxylic groups, leading to the formation of various products. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-(4-chlorobenzoyl)amino]benzoate: This compound is similar in structure but contains a chlorine atom instead of an amino group.
Sodium 4-(4-methylbenzamido)butanoate: This compound has a methyl group instead of an amino group.
Uniqueness
Sodium 4-(4-aminobenzamido)butanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;4-[(4-aminobenzoyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.Na/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15;/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYKCLDZIIBTIG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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